methyl 4-[({(2E)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 4-[(2E)-3-BENZYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE is a complex organic compound that features a thiazinane ring, a fluorophenyl group, and a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2E)-3-BENZYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE typically involves multi-step organic reactions. One common route includes the formation of the thiazinane ring through a cyclization reaction, followed by the introduction of the benzyl and fluorophenyl groups via nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl benzoate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(2E)-3-BENZYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Scientific Research Applications
METHYL 4-[(2E)-3-BENZYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-[(2E)-3-BENZYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinane derivatives, fluorophenyl-containing molecules, and benzyl-substituted compounds. Examples include:
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- Thiazole-based Schiff base derivatives
Uniqueness
METHYL 4-[(2E)-3-BENZYL-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOATE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C26H22FN3O4S |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
methyl 4-[[3-benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H22FN3O4S/c1-34-25(33)18-7-11-20(12-8-18)28-24(32)22-15-23(31)30(16-17-5-3-2-4-6-17)26(35-22)29-21-13-9-19(27)10-14-21/h2-14,22H,15-16H2,1H3,(H,28,32) |
InChI Key |
AFSMKZQADQAOOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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